![molecular formula C13H17N3OS B1273996 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-42-5](/img/structure/B1273996.png)

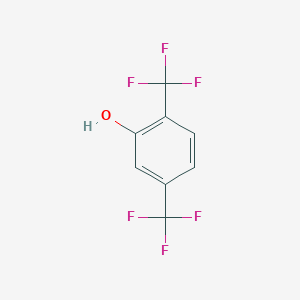

5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

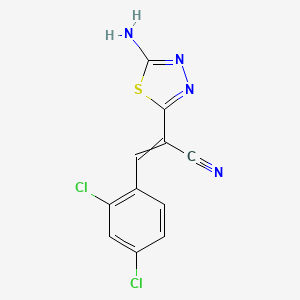

The compound "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules. The specific compound is not directly synthesized or analyzed in the provided papers, but related compounds with similar structures have been studied extensively for their chemical and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azoles with various electrophiles. For instance, the synthesis of S-substituted derivatives of triazole-thiones involves reactions with alkyl, benzyl, and phenacyl halides . Similarly, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols starts from phenyl benzoates, which undergo Fries rearrangement and subsequent reactions to yield the triazole derivatives . These methods could potentially be adapted for the synthesis of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

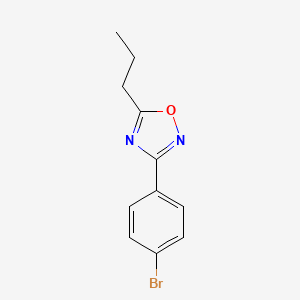

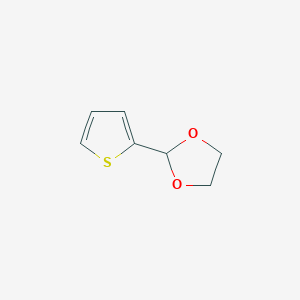

The molecular structure of triazole derivatives is often characterized using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined and compared with its aromatic analogs . Quantum chemical calculations, such as density functional theory (DFT), are also used to predict the molecular geometry and vibrational frequencies, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione . These techniques could be applied to analyze the molecular structure of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

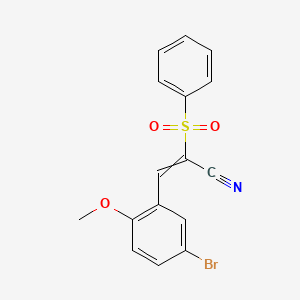

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of the triazole ring and its substituents can lead to the formation of new compounds with different biological activities. For instance, the reaction of triazole-thiones with hydrazine derivatives can lead to the formation of oxadiazole-thiols, which can be further modified to produce a range of biologically active molecules . The reactivity of the triazole ring in "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" could be explored in a similar manner to generate new derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties significantly. For example, the introduction of a dimethylphenoxy group could increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetics. Theoretical calculations, such as those performed for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, can provide insights into the solvation effects and predict the nonlinear optical properties of the compound . These properties are crucial for understanding the behavior of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" in different environments and its potential applications in materials science or as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Lipoxygenase Activity

A study focused on synthesizing a series of molecules with functional groups similar to 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, revealing substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).

Chemical Synthesis and Reaction Studies

Research on the synthesis and reaction of similar compounds indicates potential in developing new molecules with varied applications. For instance, the unexpected product formation during methylation of similar triazoles suggests novel pathways in chemical synthesis (Nikpour & Motamedi, 2015).

Antioxidant and Enzyme Inhibition

Studies demonstrate that Schiff bases tethered to triazole and pyrazole rings, akin to the chemical structure , display significant antioxidant and α-glucosidase inhibitory potentials (Pillai et al., 2019).

Crystal Structure Analysis

Research on the crystal structure of similar compounds reveals insights into molecular interactions and stability, which can be pivotal in drug design and other applications (Xu et al., 2006).

Potential in Antioxidative Activity

Compounds with structural similarities have been investigated for their protective effects against oxidative stress, suggesting a potential application in therapeutic areas (Aktay et al., 2005).

Potential in Anti-tumor Activity

The synthesis and study of new derivatives of 4H-1,2,4-triazole-3-thiol show potential in anti-tumor activity and DNA methylation inhibition (Hovsepyan et al., 2018).

Anti-inflammatory Properties

Research indicates that certain derivatives of 1,2,4-triazole exhibit anti-inflammatory activity, suggesting potential therapeutic applications in this area (Labanauskas et al., 2001).

Eigenschaften

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWQAJFLTRDFOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395064 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-42-5 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)